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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl nonanoate (also known as ethyl pelargonate) is a fatty acid ethyl ester (FAEE) that plays

a significant role in the sensory profile of numerous fermented alcoholic beverages. It is

recognized as a rich ester in spirits and is commonly associated with the pleasant fruity

bouquet of these drinks.[1][2][3][4][5][6] As a secondary metabolite produced by yeast during

fermentation, its presence and concentration are influenced by a complex interplay of

biochemical and process parameters.[1] This technical guide provides a comprehensive

overview of ethyl nonanoate, covering its chemical properties, formation pathways,

quantitative analysis, and the mechanisms of its sensory perception. The information is

intended to serve as a resource for professionals in research, quality control, and development

within the beverage and pharmaceutical industries.

Chemical and Physical Properties
Ethyl nonanoate is a colorless, transparent liquid characterized by a fruity, waxy, and cognac-

like aroma.[7][8] Its physical and chemical properties are summarized in the table below,

compiled from various chemical databases.[5][7][9][10][11][12]
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Property Value Reference(s)

Molecular Formula C₁₁H₂₂O₂ [7][9]

Molecular Weight 186.29 g/mol [7][9][12]

CAS Number 123-29-5 [5][6][11]

Appearance Colorless transparent liquid [7][13]

Odor Profile
Fruity, rose, waxy, nutty, oily,

cognac-like
[8][12][13][14]

Density 0.866 g/mL at 25 °C [7][10][11]

Boiling Point
119 °C at 23 mmHg; 213-214

°C at 760 mmHg
[7][10][13]

Melting Point -44 °C [7][9]

Flash Point 94 °C (201.2 °F) [10]

Water Solubility Insoluble (29.53 mg/L) [7][8][9]

Solubility
Miscible in ethanol, ether,

propylene glycol
[7][8]

Refractive Index n20/D 1.422 [7][10][11]

Formation in Alcoholic Beverages
Esters are the largest group of flavor compounds in alcoholic beverages and are primarily

produced by yeast during fermentation.[1] The formation of ethyl nonanoate is a result of the

esterification of ethanol with nonanoyl-CoA, a derivative of the medium-chain fatty acid (MCFA)

nonanoic acid.

Biochemical Pathway
The synthesis of ethyl esters occurs intracellularly within the yeast cell. It is an enzymatic

reaction catalyzed by esterase enzymes, such as alcohol acetyltransferases (AAT).[15][16] The

primary substrates are ethanol, which is abundantly available during fermentation, and an

activated fatty acid in the form of acyl-coenzyme A (acyl-CoA).[17]
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The pathway can be visualized as follows:
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Biochemical formation pathway of ethyl nonanoate.

Factors Influencing Production
The final concentration of ethyl nonanoate in an alcoholic beverage is not solely dependent on

the yeast's genetic capacity but is heavily influenced by the fermentation conditions.
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Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts

possess varying levels of ester-synthesizing enzymes and produce different fatty acid

profiles, directly impacting ester production.[17][18]

Fermentation Temperature: Higher fermentation temperatures generally increase the

production of medium- and long-chain ethyl esters like ethyl octanoate and decanoate.[18]

Wort/Must Composition: The availability of precursors is critical. Higher levels of lipids and

unsaturated fatty acids in the must or wort can suppress ester formation, whereas high levels

of free amino nitrogen (FAN) and zinc tend to increase it.[18]

Oxygenation: Wort aeration influences yeast growth and the availability of acetyl-CoA. Lower

oxygenation levels can lead to increased ester production as less acetyl-CoA is consumed

for sterol synthesis.[16][19]

Fermenter Geometry & Pressure: Hydrostatic pressure and dissolved CO₂ levels, often

higher in tall, narrow fermenters, can reduce the synthesis of esters.[19]

Quantitative Data
The concentration of ethyl nonanoate varies significantly across different types of alcoholic

beverages, often depending on the raw materials, yeast, and production process. Its

contribution to the overall aroma is determined by its concentration relative to its sensory

perception threshold.

Concentration in Alcoholic Beverages
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Beverage Type Analyte
Median
Concentration

Concentration
Range

Reference(s)

Cachaça Ethyl Nonanoate
0.40 mg/100 mL

AA¹

0.10 - 1.27

mg/100 mL AA¹
[15][17]

Rum Ethyl Nonanoate
0.04 mg/100 mL

AA¹

0.01 - 0.10

mg/100 mL AA¹
[15][17]

Whisky Ethyl Nonanoate
0.05 mg/100 mL

AA¹

0.01 - 0.12

mg/100 mL AA¹
[15][17]

Model Wine² Ethyl Nonanoate N/A
0.2 - 0.4 µg/L

(429 ng/L)
[20]

Lager Beer Ethyl Hexanoate N/A 70 - 500 µg/L [4]

Lager Beer Ethyl Octanoate N/A 170 µg/L (typical) [19]

¹Concentration expressed in mg per 100 mL of anhydrous alcohol. ²Concentration in model

wine after addition of 1 mM methyl nonanoate precursor.[20] Data for beer esters are provided

for context as specific ranges for ethyl nonanoate were not available in the cited literature.

Sensory Perception Thresholds
The odor threshold is the minimum concentration of a substance that can be detected by the

human senses. This value is highly dependent on the medium (matrix) in which the compound

is present.
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Analyte Medium
Threshold
Concentration

Reference(s)

Ethyl Nonanoate Wine 850 µg/L (850 ppb) [14]

Ethyl Nonanoate 20% ABV solution 105 µg/L [9]

Ethyl Nonanoate 30% ABV solution 50 µg/L [9]

Ethyl Nonanoate 40% ABV solution 634 µg/L [9]

Ethyl Nonanoate 50% ABV solution 1639 µg/L [9]

Ethyl Nonanoate 60% ABV solution 2103 µg/L [9]

Experimental Protocols
The quantitative analysis of ethyl nonanoate and other volatile esters in alcoholic beverages is

predominantly performed using gas chromatography-mass spectrometry (GC-MS), often

coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation

technique.[2][8][10][17][21]

HS-SPME-GC-MS for Wine Analysis
This protocol is a representative method adapted from procedures for analyzing volatile

compounds in wine.[2][21][22]

1. Sample Preparation:

Pipette 5 mL of the wine sample into a 20 mL glass vial.

Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix,

which enhances the release of volatile compounds into the headspace.

Add an appropriate internal standard (e.g., 10 µL of 4-methyl-2-pentanol at a concentration

of ~2 g/L) for accurate quantification.[21]

Immediately seal the vial with a PTFE-lined septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):
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Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

commonly used for its broad selectivity for volatile compounds.[2][21]

Incubation: Place the vial in a heating block or water bath set to 50 °C. Allow the sample to

equilibrate for 10 minutes with agitation (e.g., 500 rpm).[2]

Extraction: Expose the SPME fiber to the headspace of the sample vial for 10-30 minutes at

50 °C with continued agitation.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to

250-260 °C, for 5 minutes to thermally desorb the analytes.[2]

Column: A polar capillary column, such as a DB-FFAP or ZB-WAXplus (e.g., 60 m x 0.25 mm

x 0.25 µm), is typically used for the separation of esters.[16]

Oven Temperature Program: A representative program is: initial temperature of 35-40 °C for

5 min, ramp at 3-5 °C/min to 220-250 °C, and hold for 5 min.[22]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of

m/z 45–450. The ion source and transfer line temperatures are typically set to 250 °C.[22]

4. Data Analysis:

Identify ethyl nonanoate based on its retention time and by comparing its mass spectrum

with a reference library (e.g., NIST).

Quantify the compound by creating a calibration curve using the peak area ratio of the

analyte to the internal standard.
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Start: Beverage Sample

1. Sample Preparation
(5mL Sample + 1g NaCl + Internal Std)

2. Incubation & Equilibration
(10 min @ 50°C)

3. HS-SPME Extraction
(DVB/CAR/PDMS Fiber, 30 min @ 50°C)

4. Thermal Desorption
(5 min @ 250°C in GC Inlet)

5. GC Separation
(Capillary Column)

6. MS Detection
(EI, Scan m/z 45-450)

7. Data Analysis
(Identification & Quantification)

End: Concentration Result

Click to download full resolution via product page

Experimental workflow for HS-SPME-GC-MS analysis.
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Sensory Perception and Signaling Pathway
The perception of aromas like that of ethyl nonanoate is a complex neurological process that

begins with the interaction of the volatile molecule with receptors in the nasal cavity.

Olfactory Receptors (ORs)
The detection of odorants in mammals is mediated by a vast family of Olfactory Receptors

(ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[17] Each olfactory

sensory neuron (OSN) in the olfactory epithelium typically expresses a single type of OR, which

determines its sensitivity to specific odorants.[15] The interaction between an odorant molecule

like ethyl nonanoate and an OR is based on the molecule's shape, size, and chemical

properties.

The Canonical Olfactory Signaling Pathway
When an odorant binds to its specific OR, it triggers a conformational change in the receptor,

initiating an intracellular signaling cascade. This is the primary mechanism for converting a

chemical signal into an electrical signal that the brain can interpret.

Receptor Activation: Ethyl nonanoate binds to a specific Olfactory Receptor (GPCR) on the

cilia of an OSN.

G Protein Coupling: The activated GPCR interacts with and activates a specialized G

protein, G-olf (Gαₒₗf).[15]

Second Messenger Production: The activated α-subunit of G-olf stimulates adenylyl cyclase

type III (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

[15]

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of

cyclic nucleotide-gated (CNG) ion channels.

Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through

the open CNG channels depolarizes the OSN. If this depolarization reaches the threshold, it

triggers an action potential.
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Signal Transmission: The action potential propagates along the axon of the OSN to the

olfactory bulb in the brain, where the signal is processed further, leading to the perception of

the specific aroma.

Olfactory Sensory Neuron

Odorant Receptor
(GPCR)

G-olf Protein
Activates

Adenylyl Cyclase III
Activates cAMP

(Second Messenger)
Produces

CNG Ion Channel
Opens Depolarization

(Ca²⁺, Na⁺ influx)
Signal to Brain

(Action Potential)
Ethyl Nonanoate

Binds
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Canonical olfactory signal transduction pathway.

Conclusion
Ethyl nonanoate is a key contributor to the desirable fruity and complex aromas of many

alcoholic beverages. Its formation is a dynamic process governed by yeast metabolism and a

multitude of controllable fermentation parameters. Understanding these factors allows for

targeted modulation of the final aroma profile. Accurate quantification, typically achieved

through HS-SPME-GC-MS, is essential for quality control and product development.

Furthermore, knowledge of the fundamental GPCR-mediated signaling pathway responsible for

its perception provides a basis for advanced sensory science and potential applications in

flavor chemistry and related fields. This guide serves as a foundational technical resource for

professionals seeking to understand and control the impact of this important aroma compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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